![molecular formula C18H19NO2 B6525545 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011573-25-3](/img/structure/B6525545.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, also known as 4-Phenyl-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. In We will also discuss potential future directions for its use in scientific research.
科学研究应用
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the pharmacological effects of various compounds on the cardiovascular system. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism.
作用机制
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is not well understood. However, it is believed to act as an agonist at various G-protein coupled receptors, including the muscarinic, adenosine, and serotonin receptors. It is also believed to act as an antagonist at the histamine H1 receptor.
Biochemical and Physiological Effects
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, analgesic, and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective, cardioprotective, and anti-ischemic effects.
实验室实验的优点和局限性
The use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in lab experiments has both advantages and limitations. One of the main advantages is its low toxicity, which makes it safe to use in laboratory settings. It also has a relatively low cost and is relatively easy to synthesize. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on various biological systems are not well understood, which can make it difficult to accurately interpret results.
未来方向
There are a variety of potential future directions for the use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in scientific research. One potential direction is to further investigate its effects on various biological systems, such as its effects on the cardiovascular, nervous, and immune systems. Another potential direction is to explore its use in drug development, as it has shown promise as an agonist and antagonist at various G-protein coupled receptors. Additionally, its use in drug delivery systems could be explored, as it has been shown to have low toxicity and relatively low cost. Finally, its use in the development of novel therapeutic agents could be explored, as it has been shown to have a variety of biochemical and physiological effects.
合成方法
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can be synthesized from a variety of starting materials. The most common synthesis method involves the reaction of 4-chloro-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate with 4-hydroxy-2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate and sodium chloride as a by-product.
属性
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl pivalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

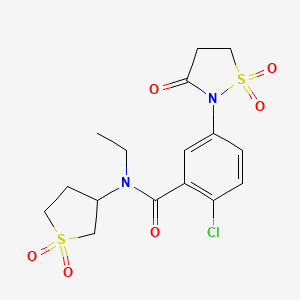
![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)
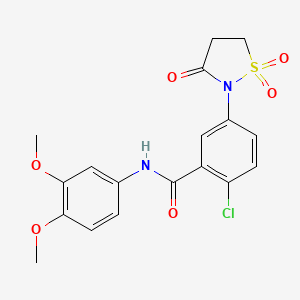
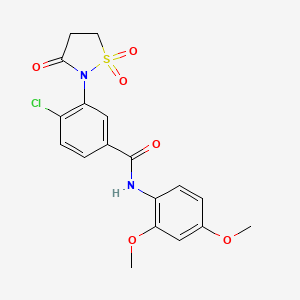
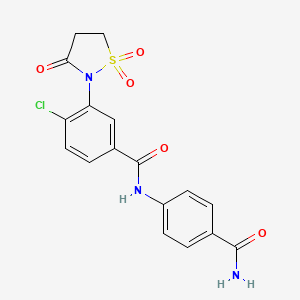
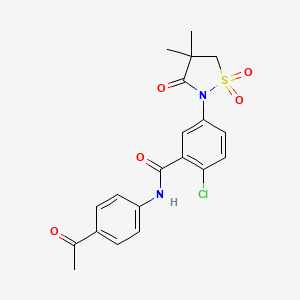
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)
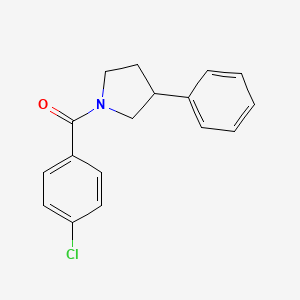
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)